Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane
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Overview
Description
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane typically involves the reaction of 3,5-dimethylphenyl derivatives with phosphanyl groups under controlled conditions. The process may include steps such as:
Formation of Phosphanyl Intermediates: Using reagents like chlorophosphines and Grignard reagents.
Coupling Reactions: Employing catalysts and ligands to facilitate the coupling of aromatic rings and phosphanyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form phosphine oxides.
Reduction: Using reducing agents to modify the oxidation state of phosphorus.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted aromatic compounds .
Scientific Research Applications
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound may interact with biological pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane is unique due to its complex structure, which includes multiple aromatic rings and phosphanyl groups.
Properties
Molecular Formula |
C46H50N2O4P2 |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36/h13-26H,1-12H3 |
InChI Key |
XLHRVZKHVBMKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Origin of Product |
United States |
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